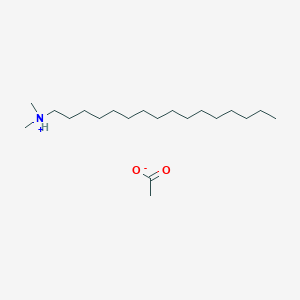
Hexadecyldimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyldimethylammonium acetate is a quaternary ammonium compound with the chemical formula C18H39NO2. It is known for its surfactant properties and is used in various applications, including as a phase transfer catalyst and in the synthesis of mesoporous materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyldimethylammonium acetate can be synthesized through the reaction of hexadecyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid being mixed in a suitable solvent, such as ethanol or water, and heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion. The product is then separated and purified using techniques such as distillation, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Hexadecyldimethylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation-reduction reactions when used as a catalyst or in combination with other reactive species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and other anions.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation-reduction reactions can produce a range of oxidized or reduced species.
Scientific Research Applications
Hexadecyldimethylammonium acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: this compound is used in the synthesis of mesoporous silica materials, which have applications in catalysis, adsorption, and separation processes.
Mechanism of Action
The mechanism of action of hexadecyldimethylammonium acetate involves its surfactant properties, which allow it to interact with various molecular targets. The compound can disrupt lipid membranes, leading to cell lysis in microbial organisms. Additionally, its ability to form micelles and other aggregates enables it to solubilize hydrophobic compounds and facilitate their transport across different phases.
Comparison with Similar Compounds
Hexadecyldimethylammonium acetate can be compared with other quaternary ammonium compounds, such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide anion instead of acetate. It is also used as a surfactant and in the synthesis of mesoporous materials.
Dodecyldimethylammonium chloride: A shorter-chain analogue with similar surfactant properties, used in detergents and disinfectants.
Tetraalkylammonium acetates: A broader class of compounds with varying alkyl chain lengths and similar applications in phase transfer catalysis and material synthesis.
This compound is unique due to its specific combination of a long alkyl chain and an acetate anion, which imparts distinct solubility and reactivity characteristics.
Properties
CAS No. |
25324-14-5 |
|---|---|
Molecular Formula |
C18H39N.C2H4O2 C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
hexadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;1-2(3)4/h4-18H2,1-3H3;1H3,(H,3,4) |
InChI Key |
VGUANSONTIBISX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















